molecular formula C30H48O4 B1680737 サイコゲニンA CAS No. 5092-09-1

サイコゲニンA

カタログ番号: B1680737
CAS番号: 5092-09-1
分子量: 472.7 g/mol
InChIキー: QGNVMEXLLPGQEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

サイコゲニンAは、伝統的な中国医学で柴胡として知られる植物ブプレウルム・ファルカトゥムL.の根から得られる天然化合物です。これは、トリテルペノイドサポニンの一種であり、特にサイコサポニンの加水分解された配糖体です。 This compoundは、抗炎症、抗がん、肝保護効果など、さまざまな薬理作用について研究されています .

科学的研究の応用

Safety and Hazards

Saikogenin A is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It may also impair fertility and harm unborn children .

準備方法

合成経路および反応条件: サイコゲニンAは、サイコサポニンAおよびサイコサポニンDから酵素加水分解によって合成できます。このプロセスには、配糖体切断活性を示す、BglPmやBglLkなどの組換え配糖体加水分解酵素の使用が含まれます。 これらの酵素は、ペニバチルス・ミュシラギノサスおよびラクトバチルス・コレエンシスからクローニングされ、30〜37°Cの温度とpH 6.5〜7.0で最適な活性を示します .

工業生産方法: 工業的には、サイコサポニンAおよびDは最初に、ブプレウルム・ファルカトゥムL.の粗抽出物から、調製用高速液体クロマトグラフィーを使用して精製されます。精製されたサイコサポニンは、次に、高β-グリコシダーゼ活性を有する酵素変換によって、プロサイコゲニンFを介してthis compoundに変換されます。 最終生成物は、シリカカラムを使用して精製され、高純度が達成されます .

化学反応の分析

反応の種類: サイコゲニンAは、以下を含むさまざまな化学反応を起こします。

    酸化: this compoundは、酸化されて異なる誘導体になる可能性があります。

    還元: 還元反応は、this compoundに存在する官能基を変えることができます。

    置換: 置換反応は、this compound分子に新しい官能基を導入できます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: ハロゲンやアルキル化剤などの試薬が、制御された条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物には、this compoundのさまざまな酸化された、還元された、および置換された誘導体が含まれ、これらは異なる薬理作用を示す可能性があります .

4. 科学研究への応用

類似化合物との比較

サイコゲニンAは、構造的および機能的に、サイコサポニンとその加水分解された形態、例えば以下のようなものと似ています。

独自性: this compoundは、ジペプチジルペプチダーゼIVに対する特異的な阻害効果と、複数のシグナル伝達経路を調節する能力によりユニークであり、治療用途に適した汎用性の高い化合物となっています .

特性

IUPAC Name

4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNVMEXLLPGQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965203
Record name Oleana-11,13(18)-diene-3,16,23,28-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5092-09-1
Record name NSC258312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oleana-11,13(18)-diene-3,16,23,28-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saikogenin A
Reactant of Route 2
Saikogenin A
Reactant of Route 3
Saikogenin A
Reactant of Route 4
Saikogenin A
Reactant of Route 5
Saikogenin A
Reactant of Route 6
Saikogenin A
Customer
Q & A

Q1: What is Saikogenin A?

A1: Saikogenin A is a triterpenoid sapogenin primarily derived from the roots of Bupleurum falcatum L., a traditional Chinese medicinal herb. It is considered a bioactive compound with potential anti-inflammatory properties. [, , ]

Q2: How does Saikogenin A exert its anti-inflammatory effect?

A2: Research suggests Saikogenin A's anti-inflammatory action occurs through a dual mechanism: * Stimulation of the Hypothalamus-Pituitary-Adrenal (HPA) Axis: Saikogenin A treatment in rats has been shown to increase serum corticosterone and ACTH levels. This suggests the compound may stimulate the HPA axis, leading to increased corticosterone production, which plays a role in regulating inflammation. This is further supported by Saikogenin A's ability to facilitate ACTH-induced corticosterone release and increase cyclic AMP in isolated pituitary and adrenal glands. []* Direct Action on Inflammatory Processes: Saikogenin A also displays anti-inflammatory effects in adrenalectomized rats, suggesting direct action on inflammatory processes. It has been found to inhibit histamine release induced by compound 48/80 and reduce vascular permeability. []

Q3: How is Saikogenin A metabolized in the body?

A3: Studies in rats have shown that orally administered Saikogenin A is poorly absorbed in its original form. [] Intestinal bacteria, specifically species like Eubacterium sp. A-44, play a crucial role in metabolizing Saikogenin A into prosaikogenin A and then into Saikogenin A. [, ] These metabolites are then detectable in plasma and feces. []

Q4: What enzymes are involved in the metabolic breakdown of Saikogenin A's precursor, saikosaponin a?

A4: Two key enzymes from Eubacterium sp. A-44 contribute to saikosaponin a metabolism: * β-D-glucosidase: This enzyme first cleaves specific β-glucosidic bonds in saikosaponins, leading to the formation of prosaikogenins, including prosaikogenin A. []* β-D-fucosidase: This novel enzyme further hydrolyzes prosaikogenins, like prosaikogenin A, by cleaving β-fucosidic bonds, ultimately resulting in the formation of saikogenins, including Saikogenin A. []

Q5: Can you describe the structural characteristics of Saikogenin A?

A5: The chemical structure of Saikogenin A was first elucidated in studies on the constituents of Bupleurum falcatum L. [] While the research provided does not explicitly state the molecular formula and weight, based on its classification as a triterpenoid sapogenin, Saikogenin A possesses an oleanane skeleton. This implies a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol. [, ]

Q6: Are there other sources of Saikogenin A besides Bupleurum falcatum L.?

A6: Yes, Saikogenin A and its glycosylated precursors have been isolated from other plant sources, including:* Bupleurum smithii Wolff var. parvifolium Shan et Y. Li []* Clinopodium chinense (Benth.) O. Kuntze []* Pleurospermum kamtschaticum []* Polycarpon prostratum (Forssk.) Aschers. ct Schwein. ex Aschers []* Verbascum species []* Corchorus acutangulus Lam. []

Q7: What are the known biological activities of Saikogenin A?

A7: Aside from its anti-inflammatory activity, studies have shown that Saikogenin A and its derivatives exhibit various biological activities, including:* Hemolytic activity: Saikogenin A displays hemolytic activity, which is the ability to cause the rupture of red blood cells. This activity is related to its interaction with the cell membrane. []* Corticosterone secretion-inducing activity: This activity is linked to Saikogenin A's potential to stimulate the HPA axis and influence corticosterone production. []* Inhibition of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha production: This suggests potential anti-inflammatory and immunomodulatory effects. [, ] * Cytotoxic activity: Studies have shown that Saikogenin A exhibits cytotoxic activity against certain cancer cell lines. [, ]

Q8: What is the structure-activity relationship (SAR) of Saikogenin A and its related compounds?

A8: Research indicates that modifications to the sugar moiety and aglycone structure of Saikogenin A and related compounds can significantly influence their biological activities:* Corticosterone secretion-inducing activity: A proper balance between the sugar moiety and aglycone is crucial for this activity. Saikosaponins, which are glycosylated forms, generally exhibit higher activity compared to their corresponding saikogenins (aglycones). []* Hemolytic activity: The presence and orientation of a hydroxyl group at the C16 position of the aglycone influences hemolytic activity. Compounds with an α-hydroxyl group generally show stronger activity than those with a β-hydroxyl group. []* Anti-inflammatory activity: The presence of a sugar moiety appears to be important for oral bioavailability and anti-inflammatory effects. For instance, crude saponin extracts, containing glycosylated forms, showed higher efficacy in oral administration compared to pure Saikogenin A in carrageenin-induced edema and granuloma models. []

Q9: What are the potential applications of Saikogenin A in drug development?

A9: While research is ongoing, the various biological activities of Saikogenin A suggest potential applications in developing therapies for: * Inflammatory diseases: Its anti-inflammatory effects could be beneficial in treating conditions like arthritis and other inflammatory disorders. [, , ]* Neurodegenerative diseases: Saikogenin F, a related compound, has shown promise in improving learning and memory impairment in an Alzheimer's disease mouse model through its anti-inflammatory effects. []* Cancer: The cytotoxic activity of Saikogenin A against specific cancer cell lines warrants further investigation for potential anticancer therapies. [, ]

Q10: What are the limitations of the current research on Saikogenin A?

A10: Despite promising findings, there are limitations to the existing research on Saikogenin A:* Limited human studies: Most research has been conducted in vitro or on animal models. More human clinical trials are needed to confirm its efficacy and safety in humans. []* Metabolism and bioavailability: The poor oral bioavailability of Saikogenin A necessitates further investigation into improving its absorption and bioavailability. [, ]* Long-term effects and toxicity: Comprehensive studies are needed to assess the long-term effects and potential toxicity of Saikogenin A. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。